molecular formula C7H4O6-2 B1263776 2-hydroxy-2H-pyran-4,6-dicarboxylate

2-hydroxy-2H-pyran-4,6-dicarboxylate

Cat. No.: B1263776
M. Wt: 184.1 g/mol
InChI Key: MLOJGZHQNWCBAC-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

2-Hydroxy-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid dianion derived from the deprotonation of both carboxyl groups of 2-hydroxy-2H-pyran-4,6-dicarboxylic acid. Its systematic IUPAC name is 6-oxopyran-2,4-dicarboxylate , reflecting the oxo group at position 6 and carboxylate groups at positions 2 and 4 of the pyran ring. The structural formula features a six-membered pyran ring with:

  • A hydroxyl (-OH) group at position 2.
  • Two deprotonated carboxylate (-COO⁻) groups at positions 4 and 6.

The molecular formula is C₇H₄O₆²⁻ , with a molecular weight of 182.09 g/mol (for the dianion). Key structural identifiers include:

Property Value
SMILES C1=C(C=C(OC1=O)C(=O)[O-])C(=O)[O-]
InChI InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)/p-2
InChIKey VRMXCPVFSJVVCA-UHFFFAOYSA-L

The planar pyran ring system and conjugated carboxylate groups contribute to its resonance stabilization.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEBI)

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
IUPAC Name 6-oxopyran-2,4-dicarboxylate PubChem
Common Synonyms 2-pyrone-4,6-dicarboxylate ChEBI
α-pyrone-4,6-dicarboxylate ChemSpider
PubChem CID 22483467 PubChem
ChEBI ID CHEBI:58304 ChEBI
CAS Registry Not explicitly assigned N/A

The parent acid (2-hydroxy-2H-pyran-4,6-dicarboxylic acid) has CAS RN 72698-24-9, but the dianion lacks a distinct CAS entry.

Protonation States and Tautomeric Forms in Aqueous Systems

In aqueous solutions, this compound exists predominantly as a dianion at physiological pH (7.3–7.4). Protonation states vary with pH:

pH Range Dominant Form Key Features
< 2 Fully protonated acid Both carboxyl groups protonated (-COOH); hydroxyl group intact.
2–4 Monoanion One carboxyl group deprotonated (-COO⁻); one remains protonated (-COOH).
4–7.3 Monoanion/Dianion equilibrium Partial deprotonation of the second carboxyl group.
> 7.3 Dianion Both carboxyl groups deprotonated (-COO⁻); stable resonance structure.

Tautomerism :
The compound exhibits lactam-lactim tautomerism, analogous to 2-pyridone systems. The hydroxyl group at position 2 can tautomerize to a ketone, forming 2-oxo-2H-pyran-4,6-dicarboxylate (Figure 1). This equilibrium is influenced by solvent polarity:

  • Polar solvents (e.g., water): Stabilize the lactim form (hydroxyl group).
  • Nonpolar solvents : Favor the lactam form (keto group).

Figure 1. Tautomeric Equilibrium

Lactim Form (2-Hydroxy)       ↔       Lactam Form (2-Oxo)  
      O                                  O  
      ||                                 ||  
C6–COO⁻ ... C2–OH           ↔       C6–COO⁻ ... C2=O  

The tautomerization energy barrier is low (~3–10 kJ/mol), enabling rapid interconversion in solution. Nuclear magnetic resonance (NMR) studies confirm the coexistence of both forms in dynamic equilibrium, with chemical shifts at δ 14.76 ppm (lactim) and δ 19.40 ppm (lactam) for relevant protons.

Properties

Molecular Formula

C7H4O6-2

Molecular Weight

184.1 g/mol

IUPAC Name

2-hydroxy-2H-pyran-4,6-dicarboxylate

InChI

InChI=1S/C7H6O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2,5,8H,(H,9,10)(H,11,12)/p-2

InChI Key

MLOJGZHQNWCBAC-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(OC1O)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Preparation Methods

Esterification of 2-Hydroxy-2H-pyran-4,6-dicarboxylic Acid

The most direct route involves esterifying the parent dicarboxylic acid. This method typically employs ethanol and sulfuric acid under reflux conditions:
Reaction :
$$
\text{2-Hydroxy-2H-pyran-4,6-dicarboxylic acid} + 2\text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2-Hydroxy-2H-pyran-4,6-dicarboxylate} + 2\text{H}_2\text{O}
$$
Conditions :

Acidic Hydrolysis of Cyano Precursors

Substituted pyran intermediates, such as 2,6-dicyano-4H-pyran-4-one, can be hydrolyzed under acidic conditions to introduce carboxylate groups. This method is scalable and adaptable:
Procedure :

  • React 2,6-dicyano-4H-pyran-4-one with hydroxylamine hydrochloride in methanol.
  • Neutralize with KOH to form bis-amidoxime intermediates.
  • Hydrolyze amidoximes under HCl catalysis.

Key Data :

Parameter Value Source
Yield (bis-amidoxime) 98%
Hydrolysis Purity 67–94%

Enzymatic Hydrolysis of Lactone Precursors

2-Pyrone-4,6-dicarboxylate hydrolase catalyzes the reversible hydrolysis of lactones to dicarboxylates. This method is highly specific and operates under mild conditions:
Reaction :
$$
\text{2-Pyrone-4,6-dicarboxylate} \xleftrightarrow{\text{hydrolase, pH 8.5}} \text{4-Oxalmesaconate} + \text{H}^+
$$
Optimized Conditions :

Organocatalytic Cyclization

Organocatalysts like DHPB facilitate Michael addition-lactonization cascades for constructing functionalized pyran cores. This method is efficient for introducing substituents:
Example :

  • React (phenylthio)acetic acid with α,β-unsaturated trifluoromethyl ketones.
  • Use DHPB to mediate cyclization and thiol elimination.

Performance :

Feature Outcome Source
Reaction Time 1–24 hours
Yield Range 33–71%

Comparison of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Esterification 67–94 67–94 Scalable, simple setup Requires acidic conditions
Acidic Hydrolysis 67–94 67–94 Adaptable to diverse precursors Multi-step, moderate yields
Enzymatic Hydrolysis 60–85 >90 High specificity, mild conditions Enzyme stability challenges
Organocatalysis 33–71 >85 Stereoselective Narrow substrate scope

Critical Reaction Parameters

  • pH Sensitivity : Hydroxyl groups and carboxylates are prone to degradation under strongly acidic/alkaline conditions (pH < 4 or > 10).
  • Metal Contamination : Trace metals (e.g., Fe³⁺) accelerate decomposition. Use EDTA or glass reactors to mitigate.
  • Temperature : Storage at -20°C preserves lyophilized dicarboxylates for >12 months.

Industrial-Scale Production

Recombinant microbial strains (e.g., Pseudomonas spp.) engineered to overexpress α-hydroxy-γ-carboxymuconic acid-ε-semialdehyde dehydrogenase enable large-scale synthesis. Key metrics:

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-hydroxy-2H-pyran-4,6-dicarboxylate has several scientific research applications:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 2-hydroxy-2H-pyran-4,6-dicarboxylate in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) is commonly employed. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FT-IR) spectroscopy are critical. For example, pyridine-dicarboxylate analogs have been characterized using ¹H NMR and ESI+-MS to confirm purity and structural integrity . Elemental analysis further validates molecular composition.

Q. How is this compound synthesized and purified for laboratory use?

  • Methodological Answer : Synthesis typically involves esterification and hydrazination steps. For pyridine-dicarboxylate analogs, pyridine-2,6-dicarboxylic acid is esterified using concentrated H₂SO₄ in methanol, followed by hydrazination with hydrazine monohydrate to yield intermediates . Purification involves recrystallization or column chromatography. Stability testing under varying pH and temperature conditions ensures integrity, as degradation products may form under acidic/alkaline conditions .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in enzymatic degradation pathways involving this compound?

  • Methodological Answer : Discrepancies in degradation pathways (e.g., incomplete breakdown in Pseudomonas putida) are addressed via enzyme activity assays and genetic knockout studies. For instance, protocatechuate 3,4-dioxygenase activity is measured using oxygen consumption assays, while 2-pyrone-4,6-dicarboxylate lactonase (EC 3.1.1.57) activity is monitored via HPLC to detect reaction intermediates . Comparative genomics of bacterial strains (e.g., P. putida PDC) identifies functional hydrolases absent in non-degrading strains .

Q. How can researchers design selective agonists for metabotropic glutamate receptors (mGluRs) based on structural analogs of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. Bicyclic dicarboxylates like LY354740 and LY379268, derived from pyran-dicarboxylate scaffolds, show mGlu2/3 selectivity. Key steps include:

  • Stereochemical control : Chiral synthesis ensures correct spatial orientation (e.g., (1S,2S,5R,6S)-LY354740).
  • Functional group substitution : Thia/oxa substitutions (e.g., LY379268 vs. LY389795) alter receptor binding affinity .
  • In vivo validation : Electrophysiology and rodent models assess anti-epileptic/anxiolytic efficacy .

Q. What methodologies are employed to study the coordination chemistry of pyran-dicarboxylate derivatives in metal-organic frameworks (MOFs)?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals ligand-metal coordination modes. For example, pyridine-2,6-dicarboxylate ligands form tridentate bonds with Co(II) ions, stabilized by halogen interactions . Spectroscopic techniques (e.g., X-ray photoelectron spectroscopy) analyze electronic states, while thermogravimetric analysis (TGA) assesses thermal stability. Computational modeling (DFT) predicts framework porosity and catalytic potential .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental persistence of this compound?

  • Methodological Answer : Discrepancies arise from strain-specific enzymatic capabilities. To resolve:

  • Microbial screening : Isolate soil bacteria capable of degrading the compound via selective enrichment cultures .
  • Enzyme kinetics : Compare lactonase activity (Km, Vmax) across bacterial homologs .
  • Metabolite profiling : Use LC-MS to detect degradation intermediates (e.g., (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate) .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in synthetic chemistry workflows?

  • Methodological Answer :

  • Safety protocols : Use fume hoods, gloves, and eye protection due to skin/eye irritation risks .
  • Stability testing : Avoid strong acids/bases and oxidizers to prevent decomposition .
  • Waste disposal : Follow hazardous waste guidelines for carboxylate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-2H-pyran-4,6-dicarboxylate
Reactant of Route 2
2-hydroxy-2H-pyran-4,6-dicarboxylate

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